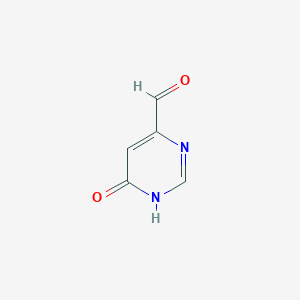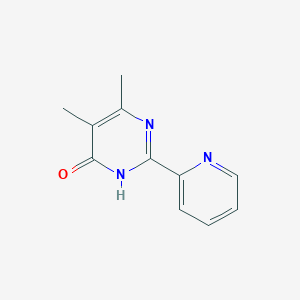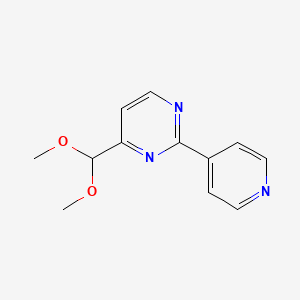
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 198.221 g/mol
- CAS Number : 59276-35-6
- IUPAC Name : 4-(Dimethoxymethyl)-2-methoxyphenol
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 2-methoxyphenol with formaldehyde in the presence of an acid catalyst. The formaldehyde acts as a source of the dimethoxymethyl group, leading to the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine consists of a pyrimidine ring fused with a pyridine ring. The dimethoxymethyl group is attached to the pyridine ring. The compound’s structure is crucial for understanding its properties and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acid-Base Reactions : It can undergo protonation or deprotonation reactions due to the presence of basic nitrogen atoms.
- Oxidation/Reduction Reactions : The methoxy groups may be susceptible to oxidation or reduction processes.
- Substitution Reactions : The dimethoxymethyl group can be replaced by other functional groups under suitable conditions.
Physical And Chemical Properties Analysis
- Physical State : It is likely a colorless liquid.
- Boiling Point : Approximately 199.5°C
- Density : Around 0.8593 g/cm³ at 20°C
- Solubility : Soluble in organic solvents and partially soluble in water.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Pyrimidines, including derivatives similar to 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, have been highlighted for their complex chemical properties and versatile synthesis methods. For instance, studies have elucidated the structural nuances of pyrimidines through crystalline analysis, revealing insights into tautomerism and molecular recognition processes vital for pharmaceutical applications (Rajam et al., 2017). The synthesis of self-complementary betainic guanine model compounds from pyrimidine derivatives demonstrates the potential for creating biologically relevant structures, highlighting the versatility of pyrimidines in synthesizing complex molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).
Applications in Materials Science and Optics
Pyrimidine derivatives have found promising applications in materials science, particularly in the development of compounds with nonlinear optical (NLO) properties. A study on thiopyrimidine derivatives showcased their potential in NLO fields, supported by density functional theory (DFT) findings that align with experimental data, suggesting their use in optoelectronic applications (Hussain et al., 2020).
Biological Applications
While excluding direct drug use and side effects, the structural and synthetic versatility of pyrimidine derivatives offers substantial potential in biological applications. For instance, the synthesis of a microfluidic platform to synthesize a G-quadruplex binding ligand from a pyrimidine derivative suggests its utility in cancer treatment research, leveraging the structural stability of quadruplex DNA (Smith et al., 2009).
Safety And Hazards
- Flash Point : -18°C
- Hazard Statements : Flammable (H225), Irritant (H315, H319), and Respiratory Sensitizer (H335)
- Safety Precautions : Handle in a well-ventilated area, avoid contact with skin and eyes, and keep away from open flames.
Zukünftige Richtungen
Further research is needed to explore the compound’s potential applications, biological activity, and optimization for specific purposes.
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-12(17-2)10-5-8-14-11(15-10)9-3-6-13-7-4-9/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBCZYLEZVHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



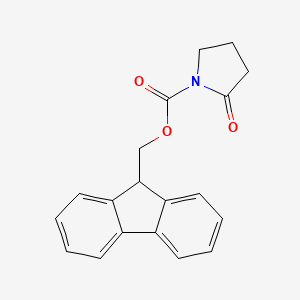
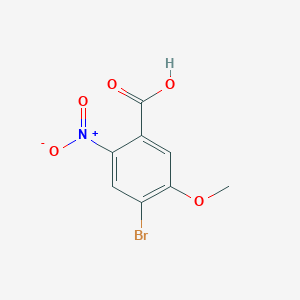
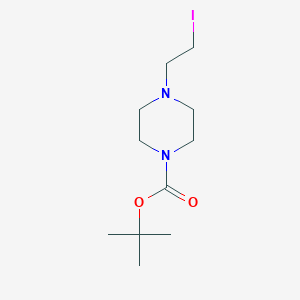

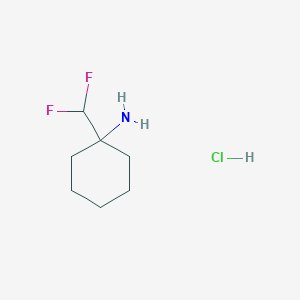
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
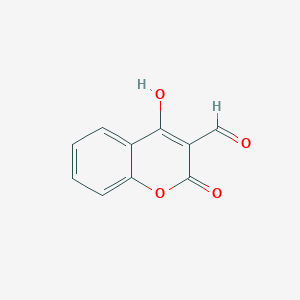
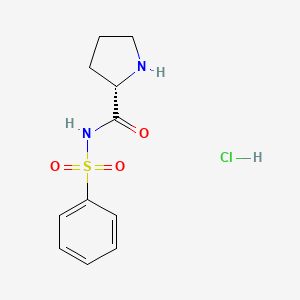
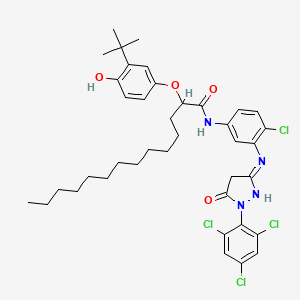
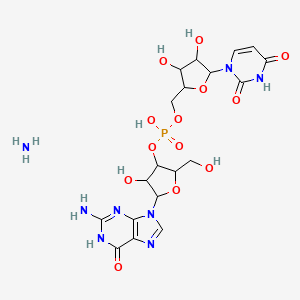
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
